![molecular formula C30H42O6 B13386780 17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B13386780.png)
17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cucurbitacin S is a biochemical compound belonging to the cucurbitacin family, which are highly oxidized tetracyclic triterpenoids. These compounds are primarily found in the Cucurbitaceae family, which includes plants like cucumbers, pumpkins, and gourds . Cucurbitacins are known for their bitter taste and have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cucurbitacins, including cucurbitacin S, typically involves multiple steps starting from simpler triterpenoid precursors. The process often includes cyclization, oxidation, and glycosylation reactions. Specific details on the synthetic routes for cucurbitacin S are limited, but general methods for cucurbitacins involve the use of catalysts and specific reaction conditions to achieve the desired structural modifications .
Industrial Production Methods
Industrial production of cucurbitacins is less common due to the complexity of their structures and the difficulty in obtaining high yields. advances in biotechnology and synthetic biology may offer potential methods for large-scale production. This could involve the use of genetically engineered microorganisms to produce cucurbitacins through fermentation processes .
化学反応の分析
Types of Reactions
Cucurbitacin S, like other cucurbitacins, can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often increasing its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially altering its activity.
Substitution: Replacement of one functional group with another, which can modify its properties.
Common Reagents and Conditions
Common reagents used in the reactions of cucurbitacins include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the yield and purity of the products .
Major Products Formed
The major products formed from the reactions of cucurbitacin S depend on the specific reaction conditions and reagents used. These products can include various oxidized or reduced forms of the compound, as well as derivatives with different functional groups .
科学的研究の応用
Chemistry: Used as a model compound for studying complex triterpenoid structures and their reactivity.
Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores.
作用機序
Cucurbitacin S exerts its effects through several molecular mechanisms. It is known to inhibit the JAK-STAT signaling pathway, which is involved in cell growth and survival. By blocking this pathway, cucurbitacin S can induce apoptosis and inhibit the proliferation of cancer cells . Additionally, it may interact with other cellular targets, such as reactive oxygen species and various enzymes, to exert its biological effects .
類似化合物との比較
Cucurbitacin S is one of many cucurbitacins, which include compounds like cucurbitacin A, B, C, D, E, I, H, Q, and R . These compounds share a similar tetracyclic triterpenoid structure but differ in their functional groups and biological activities. Cucurbitacin S is unique due to its specific structural features and its potent biological activities, particularly its anticancer properties .
List of Similar Compounds
- Cucurbitacin A
- Cucurbitacin B
- Cucurbitacin C
- Cucurbitacin D
- Cucurbitacin E
- Cucurbitacin I
- Cucurbitacin H
- Cucurbitacin Q
- Cucurbitacin R
特性
IUPAC Name |
17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O6/c1-15-18(31)12-23(27(4,5)35)36-20-13-28(6)21-10-9-16-17(11-19(32)25(34)26(16,2)3)30(21,8)22(33)14-29(28,7)24(15)20/h9,11,15,17,20-21,23-24,32,35H,10,12-14H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYLRWSUZLFUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C2(CC(=O)C4(C3CC=C5C4C=C(C(=O)C5(C)C)O)C)C)C)OC(CC1=O)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
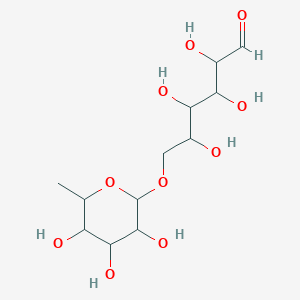
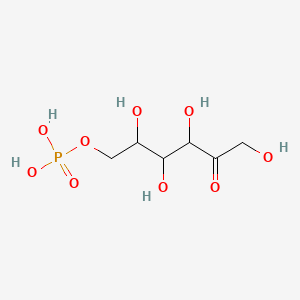
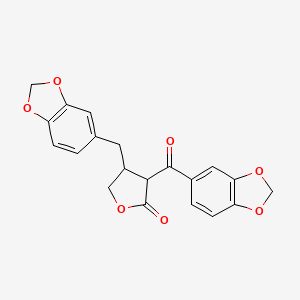
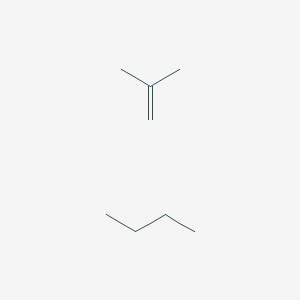

![4-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13386732.png)
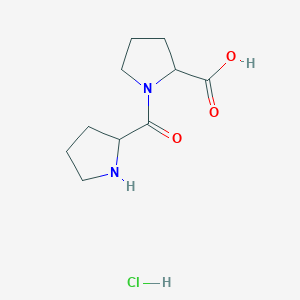
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[[2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-yl]oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13386744.png)
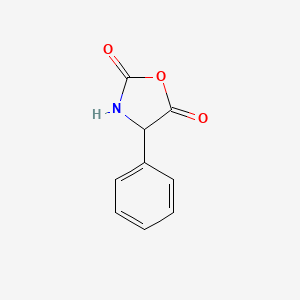
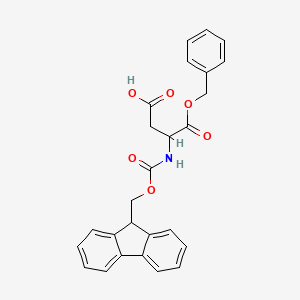
![Ethyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B13386754.png)
![1-(4-Amino-5H-pyrrolo[3,2-d]pyrimidin-7-ylmethyl)-4-methylsulfanylmethyl-pyrrolidin-3-ol](/img/structure/B13386760.png)
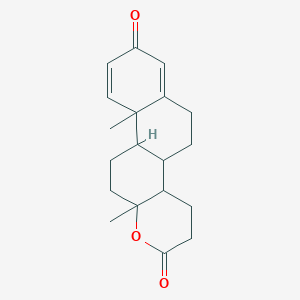
![12-[2-Cyclohexa-1,5-dien-1-yl-4-[4-(3,5-diphenylphenyl)-2-hexa-1,3,5-trien-3-yl-1,2-dihydro-1,3,5-triazin-6-yl]-6-phenylphenyl]-5-phenylindolo[3,2-c]carbazole](/img/structure/B13386778.png)
